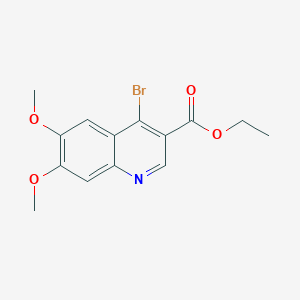

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate

Description

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromine substituent at the C-4 position, methoxy groups at C-6 and C-7, and an ethyl ester at C-2. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry, due to the quinoline scaffold’s prevalence in antimalarial, anticancer, and antimicrobial agents . Its synthesis typically involves radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under photocatalytic conditions, yielding a planar quinoline ring system with precise stereoelectronic properties .

Properties

Molecular Formula |

C14H14BrNO4 |

|---|---|

Molecular Weight |

340.17 g/mol |

IUPAC Name |

ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C14H14BrNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3 |

InChI Key |

GRZFWGYDPBODQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate typically involves the bromination of 6,7-dimethoxyquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes nucleophilic substitution under optimized conditions. This reactivity is enhanced by the electron-withdrawing effect of the quinoline ring and the steric accessibility of the 4-position.

| Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|

| Phenols | K₂CO₃, DMF, 40°C, 30–45 min | 64–98% | |

| Amines | DMF, 80°C, 48 h (with K₂CO₃) | 35% | |

| Hydrazine | Ethanol, reflux, 4.5 h | 76% |

Example : Reaction with phenols via a Williamson ether synthesis substitutes the bromine with phenoxymethyl groups, achieving yields up to 98% when electron-withdrawing substituents are present on the phenol ring .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl group introduction.

| Boronic Acid | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Tolyl boronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, reflux, 12 h | 76.9% |

Mechanism : The reaction proceeds via oxidative addition of the bromoquinoline to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions, facilitating further derivatization.

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaOH (aqueous) | Ethanol/H₂O | Reflux | 85–95% |

Application : Hydrolysis products serve as intermediates for amide or hydrazide formation, useful in medicinal chemistry .

Halogenation and Functional Group Interconversion

The bromine can be replaced by other halogens or functional groups under specific conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | Reflux, 1–3 h | 4-Chloro derivative | 88–94% | |

| NBS/BPO | CCl₄, reflux | Brominated side chain | 86% |

Note : Phosphorus oxychloride (POCl₃) efficiently converts hydroxyl or oxo groups to chlorides, but direct bromine substitution typically requires harsher conditions .

Friedländer Condensation

While not a direct reaction of the compound itself, its precursors are synthesized via Friedländer annulation.

| Starting Material | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-4,5-dimethoxybenzaldehyde | NaOEt, EtOH | Reflux, 0.5 h | 86% |

Optimization : Sodium ethoxide outperforms NaOH as a catalyst, improving cyclization efficiency .

Key Reaction Data Table

Mechanistic Insights

-

Electronic Effects : Methoxy groups at positions 6 and 7 donate electron density to the quinoline ring, activating the 4-position for electrophilic substitution but deactivating it toward nucleophilic attacks unless strong directing groups are present .

-

Steric Considerations : The ester group at position 3 imposes steric constraints, influencing regioselectivity in coupling reactions .

Scientific Research Applications

Antimalarial Properties

Research has indicated that quinoline derivatives exhibit significant antimalarial activity. Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate has been evaluated for its efficacy against Plasmodium falciparum. Structure-activity relationship studies suggest that modifications at the 4-position of the quinoline ring can enhance antimalarial potency .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential use in therapeutic formulations aimed at oxidative stress mitigation .

Pharmaceutical Development

This compound is being explored for its potential as a lead compound in the development of new antimalarial drugs. Its structural features allow for modifications that can enhance bioavailability and reduce toxicity .

Cosmetic Industry

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations. It may contribute to skin protection against environmental stressors and aging .

Case Study 1: Antimalarial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established antimalarial agents, highlighting its potential as a candidate for further development .

Case Study 2: Antioxidant Formulation

A formulation study demonstrated that incorporating this compound into topical creams significantly improved the antioxidant capacity of the product. The formulation was tested on human skin cells and showed reduced markers of oxidative damage .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate (CAS 26893-14-1)

- Structural Differences : Bromine at C-4 is replaced by chlorine.

- Synthesis : Similar bromination/chlorination pathways but requires chlorine sources (e.g., Cl₂ or N-chlorosuccinimide).

- Properties :

- Applications : Used in antitubercular drug analogs; chlorine’s electronegativity enhances binding to specific enzyme pockets .

Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate

- Structural Differences : Additional bromine atoms at C-5, C-8, and a dibromomethyl group at C-2.

- Synthesis: Radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate with excess NBS under photocatalytic conditions .

- Properties: Higher molecular weight (563.89 g/mol) and density due to increased bromine content. Reduced solubility in polar solvents compared to mono-bromo derivatives .

- Applications : Investigated for enhanced antiparasitic activity due to increased lipophilicity .

Ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate (CAS 1242260-74-7)

- Structural Differences : Methoxy groups replaced by fluorine at C-6 and C-6.

- Synthesis : Fluorination via electrophilic substitution or Balz-Schiemann reaction.

- Properties :

- Applications: Potential use in CNS-targeting drugs owing to fluorine’s blood-brain barrier permeability .

Substitution Pattern and Reactivity

| Compound | Substituents | Reactivity with Nucleophiles | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Ethyl 4-bromo-6,7-dimethoxy- | Br (C-4), OMe (C-6/C-7) | Moderate (Br susceptible to SNAr) | 180–185 | 2.8 |

| Ethyl 4-chloro-6,7-dimethoxy- | Cl (C-4), OMe (C-6/C-7) | Higher (Cl more electronegative) | 175–180 | 2.5 |

| Ethyl 6-bromo-4-chloro- | Br (C-6), Cl (C-4) | High (dual halogen activation) | 195–200 | 3.1 |

| Ethyl 4-bromo-6,8-difluoro- | Br (C-4), F (C-6/C-8) | Low (F deactivates ring) | 170–175 | 2.3 |

Key Observations :

Biological Activity

Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 340.17 g/mol. The compound features a bromine atom and two methoxy groups attached to the quinoline ring, which are crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, certain studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Inhibition of Candida albicans | ||

| Anticancer | Induction of apoptosis in cancer cells | |

| Cell cycle arrest |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Quinoline derivatives often act as kinase inhibitors, which play a critical role in cell signaling pathways involved in cancer progression. The compound may inhibit specific kinases that are upregulated in certain cancers .

- DNA Intercalation : Some studies suggest that quinoline compounds can intercalate into DNA, disrupting replication and transcription processes, leading to cell death .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Quinoline Core : Starting from suitable precursors such as 2-amino-4,5-dimethoxybenzaldehyde and ethyl acetoacetate.

- Bromination : The introduction of the bromine atom at the 4-position using brominating agents.

- Carboxylation : The final step involves the introduction of the carboxylate group at the 3-position through carboxylation reactions.

Table 2: Key Steps in Synthesis

| Step Description | Reagents/Conditions |

|---|---|

| Formation of Quinoline Core | Ethanol, sodium ethoxide |

| Bromination | N-Bromosuccinimide (NBS) |

| Carboxylation | Carbon dioxide (CO₂) under basic conditions |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .

- Animal Models : In vivo studies using xenograft models showed reduced tumor growth when treated with this compound compared to control groups .

Q & A

Basic: What are the optimized synthetic routes for preparing ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate?

The compound is typically synthesized via bromination or alkylation of precursor quinoline derivatives. A common approach involves:

- Step 1 : Reacting ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate with N-bromosuccinimide (NBS) under photocatalytic conditions (CCl₄, benzoyl peroxide, reflux) to introduce bromine at the 4-position .

- Step 2 : Purification via silica gel chromatography using petroleum ether/ethyl acetate gradients (30:1 v/v) to isolate the product in ~70% yield .

- Key variables : Excess NBS (1.5 equiv), reaction time (monitored via TLC), and temperature (reflux) are critical for minimizing by-products like dibrominated analogs .

Basic: Which analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : Resolve methoxy (δ ~3.9–4.1 ppm) and ester (δ ~4.3–4.5 ppm) groups. Bromine substituents cause distinct splitting patterns in aromatic regions .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 385.98) and fragmentation patterns .

- X-ray crystallography : SHELX programs refine crystal structures, revealing planarity (mean deviation ≤0.035 Å) and dihedral angles (e.g., 2.33° between quinoline rings) .

Advanced: How do reaction conditions influence regioselectivity during bromination?

Uncontrolled bromination can lead to unexpected products (e.g., 5,8-dibromo derivatives) due to radical intermediates. Mitigation strategies include:

- Temperature control : Lower temperatures (40°C) favor monobromination, while reflux promotes over-bromination .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, but CCl₄ enhances radical stability .

- Additives : Catalytic benzoyl peroxide accelerates radical initiation but may reduce selectivity .

Case study : Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate treated with 1.5 equiv NBS in CCl₄ yielded 62% target product vs. 22% dibrominated by-product .

Advanced: What challenges arise in resolving crystal structures of brominated quinolines?

- Disorder in heavy atoms : Bromine’s high electron density complicates electron density maps. SHELXL refinement with anisotropic displacement parameters improves accuracy .

- Hydrogen bonding : Methoxy groups form C–H···O interactions (2.5–3.0 Å), requiring constrained H-atom parameters during refinement .

- Twinned crystals : High-resolution data (≤0.8 Å) and SHELXPRO’s twin refinement tools are essential for handling pseudo-merohedral twinning .

Advanced: How to address contradictory spectral data during by-product identification?

- Multi-technique validation : Combine 1H NMR, IR, and elemental analysis to resolve ambiguities. For example, a by-product with similar MS data to the target compound was identified as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate via 19F NMR .

- Computational modeling : Compare experimental IR spectra (e.g., C=O stretch at 1720 cm⁻¹) with DFT-calculated vibrational modes to confirm structures .

Methodological: How to optimize the isolation of synthetic by-products?

- Step 1 : Monitor reactions in real-time using TLC (silica gel GF254, ethyl acetate/hexane eluent) to detect early-stage by-products .

- Step 2 : Employ gradient column chromatography (e.g., 0–5% methanol in dichloromethane) to separate polar by-products .

- Step 3 : Characterize isolates via high-resolution MS and 2D NMR (COSY, HSQC) to assign quinolone ring protons and substituents .

Advanced: What intermolecular interactions stabilize the solid-state structure?

- π-π stacking : Quinoline rings exhibit face-to-face interactions (3.4–3.7 Å spacing) .

- C–H···Br bonds : Bromine atoms participate in weak hydrogen bonds (2.8–3.1 Å) with methoxy CH₃ groups, influencing crystal packing .

- Graph-set analysis : Etter’s methodology identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) .

Methodological: How to troubleshoot low yields in esterification steps?

- Catalyst screening : K₂CO₃ in DMF outperforms NaH in promoting nucleophilic substitution at the 2-position .

- Protection/deprotection : Temporarily protect hydroxyl groups (e.g., TMSCl) to prevent side reactions during ester formation .

- Solvent drying : Anhydrous DMF and molecular sieves prevent hydrolysis of ethyl chloroformate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.